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Executive Summary

MB-07803 is a second-generation, orally bioavailable prodrug designed to target hepatic
gluconeogenesis for the treatment of type 2 diabetes. Its mechanism of action centers on the
potent and selective inhibition of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting
enzyme in the gluconeogenic pathway. By inhibiting FBPase, MB-07803 effectively reduces the
overproduction of glucose by the liver, a primary contributor to hyperglycemia in diabetic
patients. This technical guide provides a comprehensive overview of the mechanism of action
of MB-07803, including its molecular interactions, preclinical efficacy in animal models, and
clinical trial data in patients with type 2 diabetes.

Introduction: Targeting Hepatic Glucose Production

Excessive hepatic glucose production is a cornerstone of the pathophysiology of type 2
diabetes. While several anti-diabetic therapies exist, many do not directly target this key
process. The gluconeogenesis pathway, responsible for the de novo synthesis of glucose from
non-carbohydrate precursors, presents a logical and compelling target for therapeutic
intervention. Fructose 1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-
bisphosphate to fructose 6-phosphate, a critical and irreversible step in this pathway. Inhibition
of FBPase offers a direct mechanism to curtail hepatic glucose output.
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MB-07803 was developed by Metabasis Therapeutics as a successor to a first-generation
FBPase inhibitor, MB06322 (CS-917). The design of MB-07803 aimed to improve upon the
pharmacokinetic profile and mitigate potential side effects observed with the initial compound.

Mechanism of Action: Potent Inhibition of FBPase

MB-07803 is a prodrug that is converted in vivo to its active metabolite, MB05032. This active
molecule is a potent inhibitor of FBPase.

Molecular Interaction

MBO05032 acts as an allosteric inhibitor of FBPase, binding to the AMP binding site of the
enzyme. This binding induces a conformational change in the enzyme, reducing its catalytic
activity. The inhibition is highly specific for FBPase, minimizing off-target effects.

Biochemical Potency

The inhibitory activity of the active metabolite of MB-07803 has been quantified, demonstrating
high potency.

Compound Target Parameter Value

Fructose 1,6-
bisphosphatase IC50 16 nM
(FBPase)

MBO05032 (active

metabolite)

Table 1: Biochemical Potency of the Active Metabolite of MB-07803

Preclinical Evidence

The glucose-lowering effects of MB-07803 and its predecessor were evaluated in the Zucker
diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that exhibits
obesity, insulin resistance, and hyperglycemia.

In Vivo Efficacy in ZDF Rats

Studies in ZDF rats demonstrated that administration of FBPase inhibitors leads to a significant
reduction in blood glucose levels. While specific quantitative data for MB-07803 in these
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models is not publicly available in detail, the development of MB-07803 was predicated on its
improved in vivo performance compared to the first-generation compound.

Clinical Development and Efficacy

MB-07803 has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in
patients with type 2 diabetes.

Phase 2a Clinical Trial

A randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to
evaluate the efficacy and safety of MB-07803 in patients with type 2 diabetes.[1]

4.1.1. Study Design

o Participants: 105 patients with type 2 diabetes.

e Baseline Characteristics:
o Mean Fasting Plasma Glucose (FPG): 187 mg/dL.
o Mean HbAlc: 8.2%.

e Treatment Arms:

Placebo

[¢]

[e]

MB-07803 10 mg once daily

o

MB-07803 50 mg once daily

[¢]

MB-07803 100 mg once daily

[e]

MB-07803 200 mg once daily
e Duration: 28 days.

e Primary Endpoint: Change in Fasting Plasma Glucose (FPG) from baseline to day 28.
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4.1.2. Efficacy Results

The trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant
reduction in FPG in the 200 mg once-daily group compared to placebo.

Mean Change in FPG from
Treatment Group . i p-value (vs. Placebo)
aseline

) Statistically and clinically
MB-07803 200 mg once daily o ) 0.0177
significant reduction

Table 2: Key Efficacy Outcome from the Phase 2a Clinical Trial of MB-07803[1]
Note: The precise mean change in FPG was not publicly disclosed in the available resources.

A subsequent 14-day trial in patients with poorly controlled type 2 diabetes also showed dose-
related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean
glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Clinically
and statistically significant reductions in FPG were observed at the two highest doses in this
study.[2]

Safety and Tolerability

A key concern with inhibitors of gluconeogenesis is the potential for lactic acidosis. In the
Phase 2a trial, fasting lactate levels in patients treated with MB-07803 were within the normal
range, and no instances of hyperlacticemia were reported.[1] The overall safety and tolerability
profile of MB-07803 was comparable to placebo.[1]

Signaling Pathways and Experimental Workflows
Gluconeogenesis Pathway and MB-07803 Inhibition
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Caption: The gluconeogenic pathway and the inhibitory action of MB-07803.
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Clinical Trial Workflow
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Caption: Workflow of the Phase 2a clinical trial for MB-07803.

Experimental Protocols
FBPase Inhibition Assay (General Protocol)

e Enzyme: Recombinant human FBPase.

o Substrate: Fructose 1,6-bisphosphate.
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« Inhibitor: MB05032 (active metabolite of MB-07803).

e Assay Principle: The activity of FBPase is measured by detecting the rate of inorganic
phosphate (Pi) produced from the hydrolysis of fructose 1,6-bisphosphate. A common
method is a colorimetric assay, such as the malachite green assay, which forms a colored
complex with Pi.

e Procedure:

A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), MgCI2 (a

[e]

required cofactor for FBPase), and the FBPase enzyme.
o Varying concentrations of the inhibitor (MB05032) are added to the reaction mixture.
o The reaction is initiated by the addition of the substrate, fructose 1,6-bisphosphate.
o The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

o The reaction is stopped, and the amount of Pi produced is quantified using a colorimetric
reagent (e.g., malachite green).

o The absorbance is measured using a spectrophotometer.

o The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor
concentration and fitting the data to a dose-response curve.

In Vivo Glucose-Lowering Studies in ZDF Rats (General
Protocol)

« Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes.

o Acclimatization: Animals are acclimatized to the housing conditions for a specified period
before the study.

e Treatment:

o Vehicle control group.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1676234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o MB-07803 treatment group(s) at various doses, administered orally (e.g., via gavage).

» Blood Sampling: Blood samples are collected at specified time points (e.g., baseline and
post-dose) for the measurement of blood glucose and other metabolic parameters.

o Glucose Measurement: Blood glucose levels are measured using a glucometer.

» Data Analysis: The change in blood glucose levels from baseline is calculated for each
treatment group and compared to the vehicle control group to determine the glucose-
lowering efficacy. Statistical analysis is performed to assess the significance of the observed
effects.

Conclusion

MB-07803 represents a targeted therapeutic approach for the treatment of type 2 diabetes by
directly inhibiting hepatic gluconeogenesis. Its mechanism of action, the potent and selective
inhibition of FBPase by its active metabolite MB05032, is well-supported by biochemical data.
Preclinical studies in relevant animal models have demonstrated its glucose-lowering potential.
Furthermore, Phase 2a clinical trial results have provided evidence of its efficacy in reducing
fasting plasma glucose in patients with type 2 diabetes, with a favorable safety profile, notably
the absence of hyperlacticemia. The data presented in this guide underscore the potential of
FBPase inhibition as a viable strategy for the management of hyperglycemia in type 2 diabetes.
Further clinical development would be necessary to fully elucidate the long-term efficacy and
safety of MB-07803.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: The Mechanism of Action of
MB-07803 in Gluconeogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-
gluconeogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-gluconeogenesis
https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-gluconeogenesis
https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-gluconeogenesis
https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-gluconeogenesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676234?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

